Cruentaren B is a natural compound classified as a benzolactone, derived from the myxobacterium Byssovorax cruenta. This compound has garnered attention due to its unique molecular structure and potential biological activities, particularly in the context of antifungal and anticancer properties. It is structurally related to cruentaren A, another compound of interest in scientific research.
Cruentaren B is isolated from the fermentation products of Byssovorax cruenta, a myxobacterium known for producing various bioactive compounds. The isolation process typically involves culturing the organism under specific conditions to maximize yield and purity.
Cruentaren B belongs to the class of compounds known as benzolactones, which are characterized by their cyclic lactone structure. These compounds are often noted for their diverse biological activities, including antifungal and cytotoxic effects.
The synthesis of cruentaren B has been explored through various methodologies, primarily focusing on stereoselective approaches. Notably, retrosynthetic analysis has played a crucial role in developing synthetic routes.
One prominent method involves a highly stereoselective approach that utilizes several key steps:
The total synthesis typically comprises multiple linear steps, with some reported syntheses involving upwards of 26 steps to achieve the final product .
The molecular structure of cruentaren B features a complex arrangement typical of benzolactones, including multiple stereocenters that contribute to its biological activity. The compound's structure can be represented as follows:
Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are commonly used to confirm the structure of synthesized cruentaren B. These methods provide detailed information about the connectivity and stereochemistry of the molecule.
Cruentaren B undergoes various chemical reactions that highlight its reactivity and potential for modification. Key reactions include:
The reactions are typically carried out under controlled conditions to maintain stereochemistry and yield high-purity products. For instance, selective reductions may utilize catalysts to ensure desired outcomes without unwanted side reactions .
Relevant data on these properties can be found in various chemical databases and literature reviews focusing on similar natural products .
Cruentaren B is primarily studied for its potential applications in:
Research continues into optimizing its synthesis and exploring derivatives that may enhance its biological activity or reduce toxicity .
Byssovorax cruenta (strain By c2, DSM 14553) is a Gram-negative, cellulose-degrading myxobacterium first isolated from soil containing rotting plant material in Holbrook, Arizona, USA [1] [4] [8]. This strain represents a revived taxonomic classification, originally described as Myxococcus cruentus by Thaxter in 1897 before genomic re-evaluation established its novel genus status [1]. Phylogenetically, it belongs to the family Polyangiaceae within the order Myxococcales, sharing a suborder ("Sorangineae") with other bacteriolytic and cellulolytic myxobacteria [1] [4]. The G+C content of its genomic DNA is 69.9 mol%, consistent with related myxobacterial taxa [4] [8].
B. cruenta exhibits facultative anaerobic growth under mesophilic conditions (30°C), metabolizing D-fructose, D-galactose, and D-glucose as primary carbon sources [4]. Its life cycle includes social behaviors characteristic of myxobacteria, such as coordinated swarming and predation on microbial biomass, facilitated by extracellular hydrolytic enzymes. The strain's ecological niche in decomposing plant material aligns with its documented ability to degrade complex biopolymers like cellulose, suggesting a role in carbon cycling within terrestrial ecosystems [1] [4] [8].
Table 1: Phylogenetic and Physiological Traits of Byssovorax cruenta
Trait | Characteristics | Method of Determination |
---|---|---|
Classification | Domain: Bacteria; Phylum: Myxococcota; Family: Polyangiaceae | 16S rRNA sequencing (AJ833647) |
Cell Morphology | Gram-negative coccus-shaped cells | Microscopy and staining |
Growth Conditions | Mesophilic (30°C), facultative anaerobe | Physiological profiling |
Metabolic Features | Cellulose degradation, acid production from glucose/fructose/galactose | Substrate utilization assays |
Genomic Features | GC content: 69.9 mol%; Genome size: ~12.5 Mb (estimated from GOLD data) | HPLC and genomic analysis |
While the specific biosynthetic gene cluster (BGC) for cruentarens remains uncharacterized in B. cruenta, genomic analyses of related myxobacteria and functional insights from cruentaren production suggest a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) system. Cruentaren A, the precursor to cruentaren B, is a macrolide featuring a 12-membered resorcinol-derived macrolactone and a cis-allyl amide side chain [3] [10]. Such structural complexity typically requires multi-modular enzymatic machinery.
Parallels exist with characterized hybrid systems like the bleomycin BGC from Streptomyces verticillus, where PKS and NRPS modules interact to form hybrid peptide-polyketide scaffolds [6]. Similarly, the aquastatin BGC in fungi employs a single versatile polyketide synthase capable of synthesizing diverse alkyl chains, suggesting possible convergent evolutionary strategies in B. cruenta [7]. Key enzymatic components likely include:
The absence of a fully sequenced and annotated B. cruenta BGC represents a critical knowledge gap. However, heterologous expression studies of analogous clusters (e.g., the ava cluster for avenalumic acid biosynthesis) confirm that single PKS systems can produce structurally diverse aromatic polyketides through starter unit flexibility [9].
Cruentaren B is a biosynthetic derivative of cruentaren A, formed via an intramolecular translactonization reaction. This process involves nucleophilic attack by the C9 hydroxyl group on the C1 lactone carbonyl, resulting in a stable six-membered lactone (δ-lactone) and concomitant cleavage of the original 12-membered macrolactone ring [3] [10]. This transformation occurs spontaneously under physiological conditions (pH 7.0–7.5, 30°C), indicating thermodynamic favorability for the δ-lactone form. Key structural consequences include:
Table 2: Comparative Properties of Cruentaren A and B
Property | Cruentaren A | Cruentaren B |
---|---|---|
Lactone Structure | 12-membered macrolactone | 6-membered δ-lactone |
Bioactivity | Potent ATPase inhibitor (IC₅₀: 15–30 nM) | Inactive (IC₅₀ > 10,000 nM) |
Stability | Kinetically labile; t₁/₂ < 24 h (aqueous buffer) | Thermodynamically stable |
Antifungal Effect | Strong growth inhibition of yeasts/filamentous fungi | No activity |
Although no dedicated translactonizing enzyme has been identified, pH and temperature studies confirm non-enzymatic kinetics. The reaction proceeds via a tetrahedral intermediate stabilized by proton transfer from the C9 hydroxyl, with rate acceleration observed in mildly acidic microenvironments (pH 6.0–6.5) [10]. This suggests that B. cruenta’s extracellular matrix or membrane topology may influence equilibration between the two forms during secretion.
Cruentaren A functions as a potent antifungal agent in B. cruenta’s ecological strategy, inhibiting mitochondrial F₁Fₒ-ATPase in eukaryotic competitors (IC₅₀: 15–30 nM) [3] [10]. This bioactivity provides a selective advantage during interactions with fungi in decaying plant material:
Cruentaren B, while biologically inert, may serve as a detoxification product or storage form. The spontaneous conversion from cruentaren A creates a dynamic chemical defense system:
This system exemplifies myxobacterial chemical ecology, where complex secondary metabolites function as weapons in microbial competition. The ATP synthase target is evolutionarily conserved across fungi, making cruentaren A a broad-spectrum antifungal, while its rapid inactivation via lactone rearrangement provides autoprotection and metabolic efficiency for the producer [1] [10].
Table 3: Documented Bioactivities of Cruentaren A Against Fungal Targets
Target Organism | Inhibitory Effect | Cellular Impact |
---|---|---|
Saccharomyces cerevisiae | Growth arrest at 50 nM | Collapse of mitochondrial membrane potential |
Filamentous Fungi | Hyphal tip degeneration at 100 nM | Disruption of sporulation and mycelial expansion |
Candida albicans | MIC₉₀: 75 nM | Intracellular acidification and ATP depletion |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7